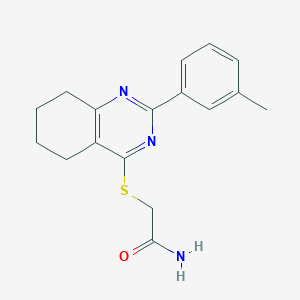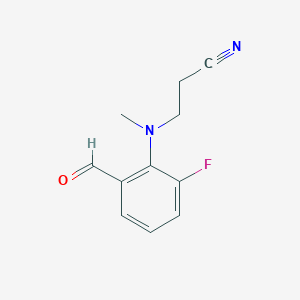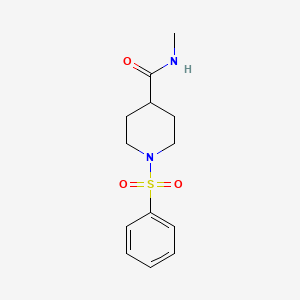![molecular formula C14H16ClN3O2 B6635893 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid, also known as CLPMA, is a chemical compound that has been studied for its potential applications in scientific research. CLPMA is a benzoylurea derivative that has been found to have insecticidal properties, making it a potential candidate for use in pest control. In addition to its insecticidal properties, CLPMA has also been studied for its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid as an insecticide involves its ability to disrupt the chitin synthesis pathway in insects, leading to the inhibition of insect growth and development. In terms of its potential as a therapeutic agent, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been found to have multiple mechanisms of action, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical and Physiological Effects
2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been found to have a range of biochemical and physiological effects, depending on the specific application. In terms of its insecticidal properties, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been shown to have a low toxicity to mammals and a short environmental persistence. As a therapeutic agent, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid in lab experiments is its potent insecticidal activity, which makes it a useful tool for studying insect physiology and behavior. In addition, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid's potential as a therapeutic agent makes it a promising candidate for drug development. However, one limitation of using 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid in lab experiments is its potential toxicity to non-target organisms, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid. One area of interest is the development of more specific and potent insecticides based on 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid, which could help to reduce the use of broad-spectrum insecticides that can have negative environmental impacts. In addition, further research is needed to fully understand the mechanisms of action of 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid as a therapeutic agent and to develop more effective treatments for diseases such as cancer and Alzheimer's disease. Finally, there is potential for the development of 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid-based materials for use in biomedical applications, such as drug delivery systems or tissue engineering scaffolds.
合成法
The synthesis of 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-propan-2-ylpyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with methylamine to form 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid.
科学的研究の応用
2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been studied for its potential applications in scientific research, particularly in the fields of insecticide development and disease treatment. Insecticidal studies have shown that 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has potent activity against a variety of insect pests, including mosquitoes, aphids, and whiteflies. In addition, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been found to have potential as a therapeutic agent for diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
2-chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9(2)18-8-10(7-17-18)6-16-11-3-4-13(15)12(5-11)14(19)20/h3-5,7-9,16H,6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBPBDSBWYGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)






![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)

![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)

![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)